molecular formula C10H11N3 B8726320 2-((1H-imidazol-2-yl)methyl)aniline CAS No. 87081-88-7

2-((1H-imidazol-2-yl)methyl)aniline

Cat. No.: B8726320
CAS No.: 87081-88-7
M. Wt: 173.21 g/mol
InChI Key: KSKKEMJYPOUZKJ-UHFFFAOYSA-N
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Description

2-((1H-Imidazol-2-yl)methyl)aniline is a heterocyclic aromatic compound featuring an aniline moiety (aminophenyl group) linked via a methylene bridge (–CH₂–) to a 1H-imidazole ring. The imidazole ring, a five-membered structure with two nitrogen atoms at positions 1 and 3, confers basicity and hydrogen-bonding capabilities. The compound’s structure makes it a versatile intermediate in pharmaceutical and materials chemistry, particularly for designing ligands or bioactive molecules .

Properties

CAS No.

87081-88-7

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(1H-imidazol-2-ylmethyl)aniline

InChI

InChI=1S/C10H11N3/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)

InChI Key

KSKKEMJYPOUZKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC=CN2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound’s structural analogs vary in substituents, linker groups, and ring systems. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents/Linkers Molecular Formula Melting Point (°C) Key Features/Applications References
2-((1H-Imidazol-2-yl)methyl)aniline –CH₂– linker, no substituents C₁₀H₁₀N₃ Not reported Base structure; ligand synthesis
2-(2-Methyl-1H-imidazol-1-yl)aniline Direct imidazole-aniline link, methyl C₁₀H₁₁N₃ 132.5–134.5 Enhanced steric hindrance
5-Chloro-2-(1H-imidazol-1-yl)aniline Chloro substituent on aniline C₉H₈ClN₃ Not reported Electron-withdrawing effects
2-[2-(1H-Imidazol-1-yl)ethoxy]aniline Ethoxy linker (–O–CH₂–CH₂–) C₁₁H₁₃N₃O Not reported Increased flexibility/polarity
2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]aniline Sulfanyl linker (–S–) C₁₀H₁₁N₃S Not reported Thioether-mediated redox activity
4-(1H-Benzo[d]imidazol-2-yl)aniline Benzimidazole fused ring system C₁₃H₁₁N₃ Not reported Anti-HCV activity (derivatives)

Key Differences and Implications

Linker Groups: The methylene bridge in this compound provides moderate flexibility compared to rigid direct linkages (e.g., 2-(2-Methyl-1H-imidazol-1-yl)aniline) or longer chains (e.g., ethoxy linker in ).

Substituent Effects: Electron-withdrawing groups like chlorine (e.g., ) reduce the electron density of the aniline ring, affecting reactivity in electrophilic substitutions.

Ring Systems :

  • Benzimidazole analogs (e.g., ) feature fused benzene-imidazole rings, enhancing aromaticity and planar rigidity. This structural feature is critical in anti-HCV derivatives, where planar systems may intercalate into viral RNA or proteins.

Physicochemical Properties

  • Solubility and Stability : Imidazole-containing compounds generally exhibit moderate water solubility due to the basic nitrogen atoms. Sulfanyl-linked analogs (e.g., ) may display lower solubility but higher lipid membrane permeability.
  • Spectral Characterization : FTIR and ¹H NMR data for benzimidazole derivatives (e.g., ) confirm NH stretching (~3400 cm⁻¹) and aromatic C–H vibrations, while imidazole protons resonate at δ 7.2–7.8 ppm in DMSO-d₆ .

Critical Notes

Contradictions : While benzimidazole derivatives show anti-HCV activity , imidazole analogs may require structural optimization (e.g., fused rings or specific substituents) for similar efficacy.

Safety and Handling : Sulfanyl and chloro-substituted analogs (e.g., ) may pose toxicity risks, necessitating careful handling.

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